N-(6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide
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Description
“N-(6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide” is a chemical compound with a unique structure . It belongs to the class of benzothiazoles, known for their wide range of biological activities and applications in organic synthesis.
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves ring closure reactions, employing strategies that ensure the formation of the benzothiazole core with desired substituents. For instance, the synthesis of similar compounds has demonstrated the use of ring opening followed by ring closure reactions, utilizing starting materials like oxo-compounds and amino compounds to afford novel derivatives.Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is often established through spectral data and quantum chemical calculations. Techniques such as NMR and IR spectroscopy, alongside Density Functional Theory (DFT) calculations, play crucial roles in elucidating the compound’s structure, including bond lengths, angles, and electronic properties.Chemical Reactions Analysis
Benzothiazole compounds participate in a variety of chemical reactions, enabling the synthesis of a wide range of derivatives with diverse biological and chemical properties. These reactions can include nucleophilic substitution, condensation with aldehydes, and cyclization reactions, which are pivotal for the functionalization of the benzothiazole core and the introduction of various substituents.Physical And Chemical Properties Analysis
The compound has a molecular formula of C21H22N4O6S3 and an average mass of 522.618 Da . It has a density of 1.5±0.1 g/cm3, a molar refractivity of 131.7±0.4 cm3, and a polar surface area of 189 Å2 .Scientific Research Applications
Synthesis and Material Applications
Synthesis, Crystal Structure, and Optical Properties
N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide, a compound closely related to the one , has been synthesized and characterized for its crystal structure, optical, thermal, biological activities, and nonlinear optical (NLO) studies. This compound exhibits significant optical band gap and thermal stability up to 160°C. Its second harmonic generation (SHG) efficiency is notably higher than that of potassium dihydrogen phosphate, indicating potential applications in nonlinear optics (Prabukanthan et al., 2020).
Biological Activities
Antibacterial Activity
Novel nitro substituted benzothiazole derivatives, including those with methoxy groups, have shown potent antibacterial activity against Pseudomonas aeruginosa, highlighting their significance in addressing antimicrobial resistance. Such compounds could be pivotal in developing new antimicrobial agents (Gupta, 2018).
Antitumor Evaluation
Derivatives of 6-amino-2-phenylbenzothiazoles have been synthesized and evaluated for their antitumor activity. These compounds exhibit cytostatic activities against various malignant human cell lines, suggesting their potential as anticancer agents. The detailed mechanisms of action and specific targets of these compounds in cancer cells remain an area of active research (Racané et al., 2006).
Chemical Reactions and Mechanisms
Ring-Opening Reactions
The chemistry of benzothiazole systems, including those with nitro groups, involves intriguing ring-opening reactions promoted by coordination to silver(I). Such reactions expand the utility of benzothiazoles in synthetic organic chemistry, offering pathways to novel compounds and potential applications in material science (Aresta et al., 1976).
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4S/c1-22-9-6-7-11-13(8-9)23-15(16-11)17-14(19)10-4-2-3-5-12(10)18(20)21/h2-8H,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUWYBKCJGMCHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801320055 |
Source
|
Record name | N-(6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801320055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47201814 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
312750-68-8 |
Source
|
Record name | N-(6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801320055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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